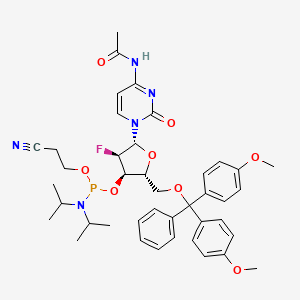
2'-F-Ac-dC Phosphoramidite
概要
説明
Dmt-2’-f-dc(ac) amidite, also known as 2’-fluoro-2’-deoxycytidine phosphoramidite, is a chemical compound used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-fluoro group and an acetyl-protected cytidine base. It is widely used in the field of molecular biology and biochemistry due to its ability to enhance the stability and resistance of oligonucleotides to nucleases .
科学的研究の応用
Dmt-2’-f-dc(ac) amidite has several scientific research applications, including:
Oligonucleotide synthesis: It is used to synthesize oligonucleotides with increased thermal stability and nuclease resistance.
Gene silencing: The synthesized oligonucleotides can be used in gene silencing techniques such as RNA interference (RNAi).
Diagnostic assays: The compound is used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.
Therapeutic applications: Oligonucleotides synthesized using Dmt-2’-f-dc(ac) amidite are being explored for therapeutic applications, including antisense therapy and aptamer development.
作用機序
The mechanism of action of Dmt-2’-f-dc(ac) amidite involves the following steps:
Incorporation into oligonucleotides: The compound is incorporated into oligonucleotides during synthesis, resulting in the formation of phosphite triester linkages.
Stabilization: The 2’-fluoro group enhances the thermal stability and resistance of the oligonucleotides to nucleases.
Target binding: The synthesized oligonucleotides can bind to specific target sequences in DNA or RNA, leading to gene silencing or other biological effects.
Safety and Hazards
将来の方向性
The development of an on-demand flow synthesis of phosphoramidites from their corresponding alcohols is reported . This methodology allows for the synthesis of sterically hindered as well as redox unstable phosphoramidites . The vision for this technology is direct integration into DNA synthesizers thereby omitting manual synthesis and storage of phosphoramidites .
生化学分析
Biochemical Properties
Dmt-2’-f-dc(ac) amidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides that are more thermally stable and resistant to nucleases. This compound interacts with various enzymes and proteins involved in the synthesis and modification of nucleic acids. For instance, it can be employed together with DNA or RNA phosphoramidites to enhance the stability of the resulting oligonucleotides . The interactions between Dmt-2’-f-dc(ac) amidite and these biomolecules are primarily based on its ability to form stable phosphoramidite bonds, which are essential for the synthesis of high-fidelity oligonucleotides .
Cellular Effects
Dmt-2’-f-dc(ac) amidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this compound into oligonucleotides, researchers can modulate gene expression and study the effects of specific nucleotide sequences on cellular functions . The compound’s stability and resistance to degradation make it an ideal candidate for experiments involving long-term gene expression studies and the investigation of cellular responses to modified nucleotides .
Molecular Mechanism
The molecular mechanism of Dmt-2’-f-dc(ac) amidite involves its incorporation into oligonucleotides through the formation of stable phosphoramidite bonds. This process enhances the thermal stability and nuclease resistance of the resulting oligonucleotides . The compound’s unique structure allows it to interact with various biomolecules, including enzymes and proteins involved in nucleic acid synthesis and modification . These interactions can lead to changes in gene expression and cellular function, providing valuable insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dmt-2’-f-dc(ac) amidite can change over time due to its stability and degradation properties. The compound is known to be stable at -20°C and can be stored for extended periods without significant degradation . Its stability may be affected by factors such as temperature, light exposure, and the presence of other reactive compounds. Long-term studies have shown that Dmt-2’-f-dc(ac) amidite maintains its efficacy in modulating gene expression and cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of Dmt-2’-f-dc(ac) amidite vary with different dosages in animal models. At lower dosages, the compound effectively modulates gene expression and cellular functions without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxic or adverse effects on cellular function and overall health . It is essential to carefully optimize the dosage to achieve the desired effects while minimizing any potential adverse outcomes.
Metabolic Pathways
Dmt-2’-f-dc(ac) amidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By modulating these pathways, Dmt-2’-f-dc(ac) amidite can affect cellular metabolism and provide insights into the regulation of metabolic processes.
Transport and Distribution
Within cells and tissues, Dmt-2’-f-dc(ac) amidite is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, enhancing its efficacy in modulating gene expression and cellular functions . The compound’s distribution is influenced by factors such as its chemical structure, the presence of specific transporters, and the overall cellular environment.
Subcellular Localization
Dmt-2’-f-dc(ac) amidite exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating gene expression and cellular functions, as they determine the compound’s interactions with various biomolecules and its overall efficacy in biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’-f-dc(ac) amidite involves several key steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-fluoro group: The 2’-hydroxyl group is replaced with a fluorine atom using a fluorinating agent.
Acetylation of the cytidine base: The cytidine base is acetylated to protect the amino group.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a phosphoramidite reagent.
Industrial Production Methods
Industrial production of Dmt-2’-f-dc(ac) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反応の分析
Types of Reactions
Dmt-2’-f-dc(ac) amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Deprotection: The DMT group is removed under acidic conditions, and the acetyl group is removed under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine is commonly used for oxidation.
Deprotecting agents: Trichloroacetic acid (TCA) in dichloromethane is used for DMT deprotection, and ammonia or methylamine is used for acetyl deprotection.
Coupling reagents: Tetrazole or other activators are used to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nucleases, making them suitable for various applications in molecular biology and biochemistry .
類似化合物との比較
Dmt-2’-f-dc(ac) amidite is unique compared to other similar compounds due to its specific modifications:
2’-fluoro group: This modification enhances the stability and resistance of oligonucleotides to nucleases.
Acetyl-protected cytidine base: This provides additional protection during synthesis and deprotection steps.
Similar Compounds
2’-O-methyl phosphoramidites: These compounds also enhance the stability of oligonucleotides but lack the 2’-fluoro modification.
Locked nucleic acid (LNA) phosphoramidites: These provide high binding affinity to target sequences but have different structural modifications.
Peptide nucleic acid (PNA) monomers: These are used for similar applications but have a peptide backbone instead of a sugar-phosphate backbone.
特性
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFKJHKDSRXNFL-UTXREMQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49FN5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736409 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159414-99-0 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



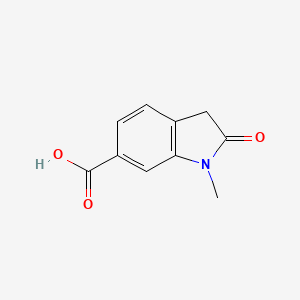
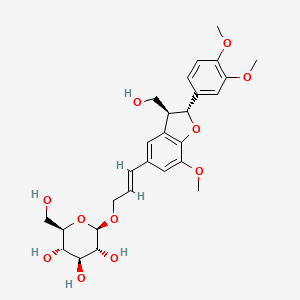



![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)


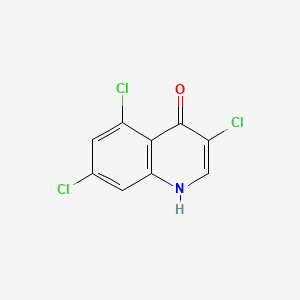
![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

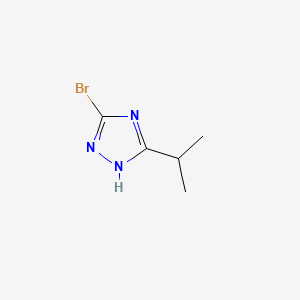
![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)